molecular formula C21H23NO3 B10766097 (1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)-(4-methoxyphenyl)-methanone

(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)-(4-methoxyphenyl)-methanone

Cat. No. B10766097
M. Wt: 342.4 g/mol
InChI Key: OAAZEFGKZWEFTG-FPWZZEODSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RCS-4 N-(4-hydroxypentyl) metabolite-d5 is a deuterated form of the metabolite of RCS-4, a synthetic cannabinoid. This compound contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is primarily used as an internal standard for the quantification of RCS-4 N-(4-hydroxypentyl) metabolite by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RCS-4 N-(4-hydroxypentyl) metabolite-d5 involves the incorporation of deuterium atoms into the structure of the parent compoundThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of RCS-4 N-(4-hydroxypentyl) metabolite-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in crystalline form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

RCS-4 N-(4-hydroxypentyl) metabolite-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce hydrocarbons .

Scientific Research Applications

RCS-4 N-(4-hydroxypentyl) metabolite-d5 is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of RCS-4 N-(4-hydroxypentyl) metabolite-d5 involves its use as an internal standard in analytical methods. It does not exert biological effects on its own but serves as a reference compound to ensure accurate quantification of RCS-4 metabolites. The molecular targets and pathways involved are related to its role in analytical chemistry rather than biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RCS-4 N-(4-hydroxypentyl) metabolite-d5 is unique due to its specific isotopic labeling, which makes it an ideal internal standard for the quantification of RCS-4 metabolites. Its structural similarity to the parent compound ensures accurate and reliable analytical results .

properties

Molecular Formula

C21H23NO3

Molecular Weight

342.4 g/mol

IUPAC Name

(4-methoxyphenyl)-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone

InChI

InChI=1S/C21H23NO3/c1-15(23)6-5-13-22-14-19(18-7-3-4-8-20(18)22)21(24)16-9-11-17(25-2)12-10-16/h3-4,7-12,14-15,23H,5-6,13H2,1-2H3/i3D,4D,7D,8D,14D

InChI Key

OAAZEFGKZWEFTG-FPWZZEODSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=C(C=C3)OC)[2H])[2H]

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.